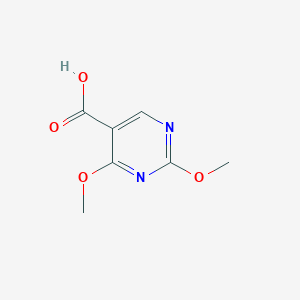

2,4-Dimethoxypyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCGXPSWYGHPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551382 | |

| Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110821-07-3 | |

| Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyrimidine Chemistry Research

Pyrimidine (B1678525) is a foundational aromatic heterocyclic organic compound, notable for containing two nitrogen atoms within its six-membered ring. researchgate.net This core structure is of immense biological importance as it forms the basis for three of the nucleobases in DNA and RNA: cytosine, thymine (B56734), and uracil. mdpi.commdpi.com Consequently, the chemistry of pyrimidines and their derivatives is a vast and active area of research. researchtrend.netnih.gov Scientists are continually exploring the synthesis and properties of novel pyrimidine derivatives due to their potential applications in medicinal chemistry and materials science. nih.govnih.gov

2,4-Dimethoxypyrimidine-5-carboxylic acid is a specific example of a substituted pyrimidine. Its academic significance is rooted in its potential as a versatile building block for more complex molecules. The pyrimidine ring provides a stable scaffold, while the methoxy (B1213986) and carboxylic acid groups offer reactive sites for further chemical modification.

Importance of Functionalized Pyrimidine Scaffolds in Modern Chemical Biology

In the realm of modern chemical biology, the pyrimidine (B1678525) scaffold is considered a "privileged structure." researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The ability to readily functionalize the pyrimidine ring—that is, to add different chemical groups at various positions—allows chemists to create vast libraries of compounds with diverse biological activities. mdpi.comnih.gov

These functionalized pyrimidines have been investigated for a wide range of biological activities, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net The specific arrangement of substituents on the pyrimidine ring can dramatically influence a molecule's shape, polarity, and ability to interact with biological macromolecules like proteins and nucleic acids. nih.govnih.gov Therefore, the development of new functionalized pyrimidine scaffolds is a key strategy in the discovery of novel therapeutic agents. nih.gov

Overview of Carboxylic Acid Functionality in Heterocyclic Compounds Within Research

The presence of a carboxylic acid group (–COOH) on a heterocyclic compound like 2,4-dimethoxypyrimidine-5-carboxylic acid is of particular importance in research. Carboxylic acids are Brønsted-Lowry acids, meaning they can donate a proton. wikipedia.org This acidic nature is a key chemical feature that can be exploited in drug design and synthesis. ijaem.net

Historical Development and Research Trajectory of Dimethoxypyrimidine Systems

Design Principles for the Pyrimidine Core Functionalization

The functionalization of the pyrimidine ring, particularly at the C5 position, is a key challenge governed by the electronic nature of the heterocycle. The pyrimidine nucleus is inherently electron-deficient, which influences the reactivity of its carbon atoms. Direct electrophilic substitution is often difficult, making alternative strategies necessary.

Key design principles revolve around:

Pre-functionalization of Precursors: Introducing the desired C5 substituent, or a precursor to it, onto one of the acyclic starting materials before the cyclization reaction that forms the pyrimidine ring.

Activating the Pyrimidine Ring: The introduction of electron-donating groups, such as the two methoxy groups in the target compound, can facilitate certain types of substitution reactions.

Directed Metalation: Using a directing group to achieve regioselective lithiation or metalation at the C5 position, followed by quenching with an appropriate electrophile like carbon dioxide.

Halogen-Metal Exchange: Introducing a halogen (e.g., bromine or iodine) at the C5 position, which can then be converted to the carboxylic acid via lithium-halogen exchange and subsequent carboxylation. tandfonline.com

Deconstruction-Reconstruction Strategies: A novel approach involves the ring-opening of a pre-existing pyrimidine to form an intermediate that can then be modified and re-cyclized to introduce new functional groups at specific positions, including C5. nih.gov

The intrinsic electronic properties of pyridines and pyrimidines make C5-selective functionalization a formidable challenge compared to the more electronically activated ortho- and para-positions. researchgate.net

Synthesis via Cyclization Reactions of Precursor Molecules

The construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with a one-carbon-two-nitrogen (N-C-N) fragment. bu.edu.eg For the synthesis of 5-substituted pyrimidines, this typically involves a substituted 1,3-dicarbonyl compound or its equivalent.

A general and widely used method involves the condensation of a substituted malonic acid derivative with a source of the N-C-N fragment, such as guanidine, urea (B33335), or amidines. bu.edu.egnih.gov For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines has been prepared through the condensation of corresponding monosubstituted malonic acid diesters with guanidine. nih.govnih.gov The resulting dihydroxypyrimidine can then be a precursor to the dimethoxy derivative.

Another approach starts with different building blocks. For example, trifluoromethylated pyrimidines can be synthesized from trifluorinated 2-bromoenones and amidines through an aza-Michael addition-intramolecular cyclization cascade. organic-chemistry.org While not directly yielding the target compound, these methods illustrate the principle of building the desired substitution pattern from acyclic precursors.

A notable synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This method provides a direct route to pyrimidines with a C5-carboxyl group (as an ester) without substitution at the C4 position. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for Pyrimidine Synthesis

| C-C-C Fragment | N-C-N Fragment | Resulting Pyrimidine Type | Reference |

|---|---|---|---|

| Monosubstituted Malonic Acid Diester | Guanidine | 5-Substituted 2-Amino-4,6-dihydroxypyrimidine | nih.govnih.gov |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium Salts | 2-Substituted Pyrimidine-5-carboxylic Ester | organic-chemistry.org |

| β-Keto Esters | Amidines | Substituted 4-Pyrimidinols | organic-chemistry.org |

Mechanistic Investigations of Dimethoxylation and Carboxylation Routes

Dimethoxylation: The introduction of the two methoxy groups typically occurs after the formation of the pyrimidine ring. A common precursor is the corresponding di-chloro pyrimidine, such as 2,4-dichloropyrimidine-5-carboxylic acid or its ester. bldpharm.com The mechanism involves a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the C5-carboxyl group facilitates the attack of the methoxide (B1231860) nucleophile (from sodium methoxide) on the C2 and C4 positions, displacing the chloride ions. The reaction of 2,4-dichloro-5-iodopyrimidine (B155428) with sodium methoxide in methanol (B129727) is a documented example of this transformation. tandfonline.com

Carboxylation: There are several mechanistic pathways to introduce the carboxylic acid group at the C5 position:

From a Halogenated Precursor: A common route starts with a 5-halopyrimidine, such as 5-bromo-2,4-dimethoxypyrimidine. tandfonline.com The mechanism involves a lithium-halogen exchange at low temperature (e.g., using n-butyl lithium at -78°C) to generate a highly reactive 2,4-dimethoxypyrimidin-5-yl lithium species. This organolithium intermediate is then quenched by bubbling carbon dioxide gas through the solution, followed by an acidic workup to protonate the resulting carboxylate and yield the desired carboxylic acid. tandfonline.com

Oxidation of a Formyl Group: An alternative route involves the synthesis of 5-formyl-2,4-dimethoxypyrimidine. tandfonline.com This aldehyde can then be oxidized to the corresponding carboxylic acid. A related enzymatic conversion of 5-formyluracil (B14596) to 2,4-Dihydroxypyrimidine-5-carboxylic acid using thymine (B56734) 7-hydroxylase has been reported, highlighting a biochemical precedent for this type of oxidation. targetmol.comsigmaaldrich.com

Hydrolysis of a Nitrile or Ester: Synthesis can proceed through a C5-cyano or C5-ester intermediate, which is then hydrolyzed under acidic or basic conditions to the carboxylic acid. The synthesis of pyrimidine nucleosides with a C5-carboxyl group has been achieved via the transformation of a 5-trifluoromethyl group, which can be converted to an ester or amide and subsequently hydrolyzed. researchgate.net

Exploration of Multi-Component Reactions in Pyrimidine Carboxylic Acid Synthesis

Multi-component reactions (MCRs) offer an efficient strategy for constructing complex molecules like substituted pyrimidines in a single step, aligning with the principles of green chemistry. nih.gov The Biginelli reaction is a classic MCR that combines an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793) to produce dihydropyrimidinones. mdpi.com

While not always producing the target acid directly, MCRs are used to create highly functionalized pyrimidine systems. For example, a microwave-assisted, one-pot MCR of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone has been used to synthesize complex fused heterocyclic systems (tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones). nih.govnih.govresearchgate.net This demonstrates the utility of a pre-formed dimethoxypyrimidine as a building block in MCRs.

Another relevant MCR is the Doebner reaction for synthesizing quinoline-4-carboxylic acids, which starts from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com The principles of this reaction, which builds a carboxylic acid-functionalized heterocycle, are pertinent to the design of novel MCRs for pyrimidine carboxylic acids.

Regioselective Synthesis of 5-Carboxylic Acid Derivatives on Pyrimidine Scaffolds

Achieving regioselectivity, particularly the exclusive functionalization at C5, is paramount. The challenge lies in controlling the reactivity of the different positions on the pyrimidine ring.

A powerful method for ensuring C5-carboxylation is the directed ortho metalation (DoM) strategy, adapted for heterocycles. However, a more common and reliable approach is the halogen-metal exchange described earlier. Starting with a 5-halopyrimidine, such as 5-bromo- or 5-iodo-2,4-dimethoxypyrimidine, ensures that the subsequent carboxylation occurs exclusively at the C5 position. tandfonline.com The synthesis of 2,4-dichloro-5-iodopyrimidine is a key step in one such sequence. tandfonline.com

Another strategy involves the cyclization of a precursor that already contains the C5-carboxy functionality (or a masked version like an ester). The synthesis of 2-substituted pyrimidine-5-carboxylic esters from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is a prime example of building the desired regiochemistry into the starting materials. organic-chemistry.org

Theoretical investigations, including quantum mechanical (QM) based transition state searches, can be employed to understand and predict the regioselectivity of synthetic reactions, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidine based nucleosides. nih.gov

Derivatization Strategies for Enhancing Synthetic Utility

Once synthesized, this compound is a versatile intermediate for further chemical modification. The carboxylic acid moiety is a key handle for derivatization.

Amide and Ester Formation: The carboxylic acid can be readily converted into an acid chloride by reacting with agents like thionyl chloride or oxalyl chloride. This activated intermediate can then react with various alcohols or amines to form a diverse library of esters and amides, respectively. tandfonline.com For example, pyrimidine-5-carboxamide derivatives have been designed and synthesized as part of medicinal chemistry programs. nih.gov

Conversion to other Functional Groups: The acid chloride can also react with sodium azide (B81097) to produce an acyl azide, a precursor for Curtius rearrangement to form an amine at the C5 position. tandfonline.com

Suzuki and other Cross-Coupling Reactions: The corresponding 5-halo-2,4-dimethoxypyrimidine can be converted into 2,4-Dimethoxy-5-pyrimidinylboronic acid. sigmaaldrich.com This boronic acid is a crucial substrate for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of a wide variety of aryl or vinyl substituents at the C5 position.

Table 2: Derivatization of the C5-Carboxylic Acid Group

| Starting Functional Group | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Carboxylic Acid | Thionyl Chloride, then Methanol | Methyl Ester | tandfonline.com |

| Carboxylic Acid | Thionyl Chloride, then Ammonia/Methylamine | Amide/N-Methylamide | tandfonline.com |

| Carboxylic Acid | Thionyl Chloride, then Sodium Azide | Acyl Azide | tandfonline.com |

| 5-Bromo-pyrimidine | n-BuLi, then B(OMe)3, then H3O+ | Boronic Acid | sigmaaldrich.com |

Application of Advanced NMR Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the pyrimidine ring (H-6) would appear as a singlet in the downfield region, typically around 8.5-9.0 ppm, due to the deshielding effect of the aromatic ring and adjacent electron-withdrawing groups. The two methoxy groups at positions 2 and 4 would each give rise to a sharp singlet, likely with slightly different chemical shifts due to their distinct electronic environments. The carboxylic acid proton is often broad and its chemical shift is highly dependent on solvent and concentration, but would typically be observed in the region of 12.0-13.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the 165-175 ppm range. The carbons of the pyrimidine ring would appear in the aromatic region (approximately 110-170 ppm), with the carbon attached to the carboxylic acid (C-5) and the oxygen-substituted carbons (C-2 and C-4) being the most deshielded. The carbons of the two methoxy groups would be observed in the upfield region, typically between 50 and 60 ppm.

While specific experimental data for this compound is not publicly available, the following tables present illustrative ¹H and ¹³C NMR data based on analyses of structurally similar pyrimidine derivatives. rsc.orglibretexts.orgchemicalbook.com

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~8.8 | s | 1H | H-6 |

| ~4.1 | s | 3H | 4-OCH₃ |

| ~4.0 | s | 3H | 2-OCH₃ |

Note: Data is illustrative and based on typical chemical shifts for similar functional groups.

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (Carboxylic Acid) |

| ~165.0 | C-2 |

| ~162.0 | C-4 |

| ~158.0 | C-6 |

| ~115.0 | C-5 |

| ~55.0 | 4-OCH₃ |

| ~54.5 | 2-OCH₃ |

Note: Data is illustrative and based on typical chemical shifts for similar pyrimidine systems. libretexts.orgorganicchemistrydata.orgwisc.edu

X-ray Crystallography in Understanding Solid-State Architecture and Intermolecular Forces

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would reveal its precise three-dimensional architecture and the nature of the intermolecular forces that stabilize the crystal structure.

Based on studies of related dimethoxypyrimidine derivatives, it is anticipated that the pyrimidine ring will be essentially planar. nih.govnih.gov The carboxylic acid group may be twisted relative to the plane of the pyrimidine ring. The crystal packing would be dominated by a network of intermolecular interactions, including hydrogen bonds and π-stacking interactions.

The following table provides hypothetical, yet plausible, crystallographic data for this compound, derived from known structures of similar compounds. nih.gov

Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.8 |

| β (°) | ~95 |

| Volume (ų) | ~970 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what might be expected for this compound.

Raman and FTIR Spectroscopic Contributions to Vibrational Analysis

FTIR Spectroscopy: The FTIR spectrum would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A sharp, intense peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C-O stretching vibrations of the methoxy groups would likely appear in the 1250-1000 cm⁻¹ region. Vibrations associated with the pyrimidine ring, including C=C and C=N stretching, would be found in the 1600-1400 cm⁻¹ range.

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations of the pyrimidine ring are often strong. The C=O stretch of the carboxylic acid would also be visible, though potentially weaker than in the FTIR spectrum. The C-H stretching vibrations of the methoxy groups would appear in the 2800-3000 cm⁻¹ region.

The combination of FTIR and Raman spectroscopy provides a detailed vibrational fingerprint of the molecule, confirming the presence of key functional groups and offering insights into the molecular structure. nih.govnih.gov

Illustrative Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3000 | O-H stretch (carboxylic acid dimer) | FTIR |

| ~2950 | C-H stretch (methoxy) | FTIR/Raman |

| ~1710 | C=O stretch (carboxylic acid) | FTIR |

| ~1600 | Pyrimidine ring stretch | Raman |

| ~1550 | Pyrimidine ring stretch | FTIR/Raman |

| ~1240 | C-O stretch (methoxy) | FTIR |

Note: These are representative values based on known vibrational modes of similar compounds.

Analysis of Hydrogen-Bonding Patterns within Pyrimidine Carboxylic Acid Systems

Hydrogen bonding plays a crucial role in dictating the supramolecular assembly of pyrimidine carboxylic acids in the solid state. researchgate.netrsc.orgnih.gov The carboxylic acid group is a potent hydrogen bond donor and acceptor, and the nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors.

Illustrative Hydrogen Bond Parameters

| Donor-H···Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) |

| O-H···O (Carboxylic acid dimer) | ~2.65 | ~170 |

| C-H···N (Pyrimidine ring) | ~3.40 | ~150 |

Note: These values are illustrative and based on typical hydrogen bond geometries in related crystal structures.

Investigations of π-Stacking Interactions in Crystal Lattices

Aromatic rings, such as the pyrimidine ring in this compound, can engage in π-stacking interactions, which are non-covalent interactions that contribute to the stabilization of the crystal lattice. nih.govresearchgate.netrsc.orgyoutube.com These interactions can occur in a face-to-face or offset (displaced) fashion.

In the solid state, it is plausible that the pyrimidine rings of adjacent molecules of this compound will arrange themselves to facilitate π-π stacking. The presence of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group will influence the electron distribution within the pyrimidine ring, which in turn affects the nature and geometry of the π-stacking interactions. Analysis of the crystal structure would reveal the centroid-to-centroid distance between stacked rings, which is typically in the range of 3.3 to 3.8 Å for stabilizing interactions.

Illustrative π-Stacking Parameters

| Interaction Type | Centroid-to-Centroid Distance (Å) |

| Offset π-π stacking | ~3.6 |

Note: This is a representative value for π-stacking interactions in aromatic systems.

Theoretical Frameworks for Carboxylic Acid Participation in Molecular Recognition

The carboxylic acid moiety is a highly significant functional group in the field of molecular recognition due to its capacity for strong and directional interactions. ijacskros.com Its participation in binding events is well-studied and can be understood through several key theoretical frameworks. Carboxylic acids are popular substrates in supramolecular chemistry, where they engage with other chemical entities through hydrogen bonding, electrostatic interactions, and donor-acceptor interactions. ijacskros.com

At its core, the carboxylic acid group is a versatile hydrogen-bonding unit. It contains a hydroxyl group (-OH), which can act as a hydrogen bond donor, and a carbonyl oxygen (C=O), which can serve as a hydrogen bond acceptor. This dual functionality allows carboxylic acids to form highly stable, cyclic hydrogen-bonded dimers with other carboxylic acid molecules. ijacskros.com In the context of a ligand-target interaction, the carboxylic acid can engage in multiple hydrogen bonds with a receptor site, significantly contributing to binding affinity. ijacskros.com

Furthermore, the acidic proton of the carboxylic acid can be transferred to a basic site on a receptor (like an amine-containing residue) or lost to the surrounding medium, resulting in a negatively charged carboxylate anion (-COO⁻). This anion is a powerful electrostatic interaction center and a bidentate hydrogen bond acceptor. The recognition of carboxylates by synthetic or biological receptors is a major focus in host-guest chemistry, often involving receptors with complementary positive charges (e.g., from protonated amines or metal ions) or strategically placed hydrogen bond donors. ijacskros.comresearchgate.net The development of artificial receptors for carboxylic acids is a complex field, as the efficiency of the interaction depends on numerous factors including the nature of substituents and the geometric complementarity of the binding sites. researchgate.net

Ligand-Target Binding Hypotheses Derived from Structural Studies

While specific structural studies detailing the binding of this compound to a biological target are not extensively available in public literature, credible hypotheses can be formulated based on its constituent functional groups and by drawing parallels with structurally related molecules, such as other pyrimidine derivatives. diva-portal.orguran.ua The combination of a pyrimidine core, a carboxylic acid, and methoxy groups provides a unique set of features for molecular recognition.

A primary hypothesis is that the carboxylic acid group would serve as a principal anchor for binding. It is highly likely to form a strong, charge-assisted hydrogen bond (a salt bridge) with a basic amino acid residue such as arginine or lysine (B10760008) within a protein's binding pocket. Alternatively, it could form a pair of hydrogen bonds with a neutral residue like asparagine or glutamine. The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors, capable of interacting with donor groups on the receptor surface. The aromatic pyrimidine ring itself could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular docking studies on similar heterocyclic compounds, such as thieno[2,3-d]pyrimidine-4-carboxylic acids, have been used to predict binding modes and reveal the potential for antimicrobial activity. uran.ua Such computational approaches could elucidate precise interactions for this compound.

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residue (Example) |

|---|---|---|

| Carboxylic Acid (-COOH) / Carboxylate (-COO⁻) | Hydrogen Bonding, Salt Bridge (Electrostatic) | Arginine, Lysine, Asparagine, Serine |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Pyrimidine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Methoxy Groups (-OCH₃) | Hydrogen Bond Acceptor, Hydrophobic Interactions | Leucine, Isoleucine, Valine |

Biological Activities and Pharmacological Implications of 2,4 Dimethoxypyrimidine 5 Carboxylic Acid and Its Analogues

Antibacterial Activity Investigations

The rise of multidrug-resistant bacteria presents a significant global health challenge, driving the search for novel antimicrobial agents. healthinformaticsjournal.comnih.gov Pyrimidine-containing compounds are at the forefront of this research due to their diverse mechanisms of action and proven efficacy. healthinformaticsjournal.comnih.gov

In Vitro and In Silico Studies of Antimicrobial Potency

Numerous studies have evaluated the antibacterial potential of pyrimidine (B1678525) derivatives against a spectrum of pathogens through both laboratory (in vitro) and computational (in silico) methods. researchgate.netnih.gov In vitro testing, typically using micro-dilution methods, determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration required to inhibit visible bacterial growth. nih.gov For instance, various synthesized pyrimidine derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govias.ac.insioc-journal.cn

In silico docking studies are also employed to predict the binding affinity of these compounds to specific bacterial enzyme targets. pensoft.netresearchgate.net This computational approach helps to explain the mechanisms of action observed in vitro and guides the design of more potent derivatives. For example, docking studies of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides revealed their potential for partial inhibition of the TrmD enzyme in P. aeruginosa. pensoft.net Similarly, studies on indole (B1671886) diketopiperazine alkaloids showed a significant binding affinity to the FabH protein from E. coli, a key enzyme in fatty acid synthesis. frontiersin.org

The following table presents the antimicrobial activity of selected pyrimidine analogues from various studies.

| Compound Type | Bacterial Strain | MIC (µM) | Reference |

| Indole diketopiperazine alkaloid (Compound 3b) | Staphylococcus aureus | 0.94 - 3.87 | frontiersin.org |

| Indole diketopiperazine alkaloid (Compound 3c) | Escherichia coli | 0.94 - 3.87 | frontiersin.org |

| Indole diketopiperazine alkaloid (Compound 4a) | Pseudomonas aeruginosa | 1.10 - 36.9 | frontiersin.org |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Staphylococcus aureus | Good activity | pensoft.net |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Bacillus subtilis | Good activity | pensoft.net |

| Dihydropyrimidine derivative | Acinetobacter baumannii | Activity studied | nih.gov |

| Pyrimidine derivative | Klebsiella pneumoniae | Activity studied | nih.gov |

Enzymatic Inhibition Mechanisms in Bacterial Pathogens

The antibacterial effects of pyrimidine derivatives are often rooted in their ability to inhibit essential bacterial enzymes that have no counterpart in mammals or are significantly different. nih.gov This selectivity is crucial for minimizing host toxicity. One of the most promising targets is the pyrimidine biosynthesis pathway, which is vital for the proliferation of many pathogens. nih.govnih.gov Enzymes in this pathway, such as dihydroorotase (DHO), are attractive targets because of the substantial structural differences between bacterial and mammalian versions. nih.gov

Other key bacterial enzymes have also been identified as targets for pyrimidine-based inhibitors:

FabH (β-ketoacyl-ACP synthase III): This enzyme is crucial for initiating fatty acid synthesis in bacteria. The inhibition of FabH disrupts the bacterial cell membrane integrity, leading to cell death. Certain indole diketopiperazine alkaloids containing a pyrimidine-like core have shown significant binding to the FabH protein of E. coli. frontiersin.org

TrmD (tRNA (Guanine37-N1)-methyltransferase): This enzyme is essential for the proper functioning of tRNA and protein synthesis. Some thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as potential inhibitors of TrmD, particularly in P. aeruginosa. pensoft.net

Inhibition of these enzymes disrupts critical cellular processes, including DNA and RNA synthesis, cell wall maintenance, and protein production, ultimately leading to the demise of the bacterial pathogen. nih.govwikipedia.org

Structure-Activity Relationship (SAR) Studies for Antibacterial Efficacy

Structure-Activity Relationship (SAR) studies are essential for optimizing the antibacterial potency of pyrimidine derivatives. nih.govnih.gov These studies analyze how modifications to the chemical structure of the pyrimidine core affect its biological activity. nih.govresearchgate.net

Key findings from SAR studies on various pyrimidine analogues include:

Influence of Substituents: The type and position of substituent groups on the pyrimidine ring greatly influence antimicrobial activity. nih.gov For example, in a series of thieno[2,3-d]pyrimidine-6-carboxamides, derivatives with no substituents or small groups like methyl or methoxyl in the para-position of a connected benzene (B151609) ring showed higher activity against S. aureus and B. subtilis. pensoft.net

Role of the Core Structure: The fundamental pyrimidine skeleton is vital for activity. Studies comparing indole diketopiperazine alkaloids (which feature a pyrimidine-like ring system) to simpler indole analogues showed that the combined scaffold was crucial for potent antibacterial effects. frontiersin.org

Impact of Physicochemical Properties: Properties like hydrophobicity (often expressed as ClogP or LogP) play a role. In some series of compounds, lower hydrophobicity was correlated with better antibacterial activity against strains like E. coli and S. aureus. frontiersin.org

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene (B33073) (thienopyrimidines) or pyridine (B92270) (pyridopyrimidines), can significantly modulate antibacterial efficacy. nih.govpensoft.net Triazole substituted pyrimidine derivatives have demonstrated higher antibacterial inhibition compared to thiadiazole derivatives in some studies. ias.ac.in

These SAR insights are critical for the rational design of new pyrimidine compounds with enhanced potency and selectivity against bacterial pathogens. frontiersin.org

Anticancer Research and Cellular Target Modulation

In addition to their antimicrobial properties, pyrimidine derivatives have been extensively investigated for their potential as anticancer agents. nih.govresearchgate.net Their mechanism of action in this context often involves the modulation of key cellular signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation and induction of programmed cell death (apoptosis). nih.govmdpi.com

Phosphoinositide 3-Kinase (PI3K) Inhibitory Activity of Pyrimidine Derivatives

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. nih.gov Its abnormal activation is a common feature in many types of cancer, making it a prime target for anticancer drug development. nih.govrsc.org Several classes of pyrimidine derivatives have been identified as potent inhibitors of PI3K. researchgate.netnih.gov

For example, a series of morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents. nih.gov Their inhibitory activity was evaluated against different PI3K isoforms (α, β, γ, δ). The results showed that specific substitutions significantly influenced potency and selectivity. Compound VIb in one study, which featured a 3-hydroxyphenyl group, demonstrated the most potent enzymatic inhibition against PI3Kβ (72%) and PI3Kγ (84%) at a concentration of 10 µM. nih.gov Another compound, IIIa , also showed good activity against both PI3Kβ (62%) and PI3Kγ (70%). nih.gov These findings highlight the potential of the pyrimidine scaffold as a template for developing effective PI3K inhibitors. nih.govnih.gov

The table below summarizes the PI3K inhibitory activity of representative pyrimidine derivatives.

| Compound ID | Target Isoform | % Inhibition at 10 µM | Reference |

| VIb | PI3Kβ | 72% | nih.gov |

| VIb | PI3Kγ | 84% | nih.gov |

| IIIa | PI3Kβ | 62% | nih.gov |

| IIIa | PI3Kγ | 70% | nih.gov |

| VIc | PI3Kβ | 50% | nih.gov |

| IIIk | PI3Kγ | 48% | nih.gov |

Mechanisms of Apoptosis Induction in Malignant Cell Lines

A key objective of cancer therapy is to induce apoptosis in malignant cells. nih.govmdpi.com Apoptosis is a regulated process of programmed cell death that eliminates unwanted or damaged cells. mdpi.com Pyrimidine derivatives have been shown to trigger apoptosis in various cancer cell lines through multiple mechanisms. nih.govresearchgate.netnih.gov

Mechanistic studies have revealed several ways pyrimidine compounds can induce apoptosis:

Cell Cycle Arrest: Many pyrimidine derivatives can halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing and proliferating. rsc.orgnih.gov This arrest can be a prelude to apoptosis.

Modulation of Apoptotic Proteins: These compounds can alter the expression levels of key proteins that regulate apoptosis. For instance, some derivatives upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio pushes the cell towards apoptosis.

Caspase Activation: Caspases are a family of proteases that execute the process of apoptosis. Active pyrimidine compounds have been shown to induce apoptosis through the activation of key executioner caspases, such as caspase-3. rsc.orgresearchgate.net

Mitochondrial Pathway: Some derivatives can induce the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis that leads to the release of cytochrome C and subsequent caspase activation. nih.govmdpi.com

Induction of Oxidative Stress: Certain thienopyrimidine derivatives have been found to induce the formation of reactive oxygen species (ROS) in cancer cells, which can trigger oxidative stress-mediated apoptosis. nih.gov

For example, a study on pyrimidine derivatives with aryl urea (B33335) moieties found that the most active compound, 4b , arrested the cell cycle at the G2/M phase in the SW480 colon cancer cell line and induced apoptosis by upregulating Bax and downregulating Bcl-2. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives were found to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by activating caspase-3 and p53, and downregulating Bcl-2. researchgate.net These findings underscore the potential of pyrimidine-based compounds as effective apoptosis-inducing anticancer agents. nih.govnih.gov

SAR in the Development of Antitumor Agents

The structure-activity relationship (SAR) of pyrimidine derivatives has been extensively studied to develop potent antitumor agents. The pyrimidine scaffold can be strategically modified at the 2, 4, 5, and 6 positions to enhance its interaction with various biological targets. nih.gov Fused pyrimidines are also considered bioisosteres of purines, leading to the development of numerous pyrimidine-based compounds with promising anticancer potential. nih.gov

Research into pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors has revealed that specific substitutions are crucial for activity. For instance, one study identified a compound that not only exhibited potent FAK inhibition (IC₅₀ = 27.4 nM) but also showed a strong inhibitory effect on tumor cell proliferation (IC₅₀ = 0.126 μM). This compound demonstrated a 19-fold lesser effect on non-cancerous cells, indicating a significant window for cell differentiation. nih.gov

In the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, 2,4-di(arylamino)pyrimidine derivatives have been synthesized and evaluated. nih.gov Furthermore, studies on pyrimidine-5-carbonitrile derivatives have identified compounds with high activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. One particular compound emerged as a potent EGFR inhibitor with an IC₅₀ value of 8.29 ± 0.04 nM. nih.gov This compound was also found to arrest the cell cycle in HepG2 cells at the G2/M phase and induce apoptosis. nih.gov

The hybridization of the pyrimidine scaffold with other heterocyclic systems, such as indole, has also been a successful strategy. The SAR of these indolyl-pyrimidine hybrids has been investigated to optimize their antitumor activity. researchgate.net

Table 1: Antitumor Activity of Selected Pyrimidine Analogues

| Compound/Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-based FAK inhibitor | FAK | IC₅₀ (FAK) = 27.4 nM; IC₅₀ (cell proliferation) = 0.126 μM. | nih.gov |

| Pyrimidine-5-carbonitrile derivative | EGFR | IC₅₀ (EGFR) = 8.29 ± 0.04 nM; Active against HepG2, A549, and MCF-7 cell lines. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | HCT116 | Compound 14a showed IC₅₀ = 0.0020 μM. | nih.gov |

| Pyrimidine derivative with aryl urea moiety | SW480 | Compound 4b exhibited IC₅₀ = 11.08 µM and induced apoptosis. |

Antiviral Activity Exploration

The exploration of pyrimidine derivatives has yielded compounds with significant antiviral properties. The structural versatility of the pyrimidine ring allows for modifications that can lead to potent inhibition of viral replication.

One area of investigation has been the synthesis of acyclic nucleoside phosphonates. Specifically, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its related compounds have been synthesized and evaluated for their antiviral activity. In this series, the 5-cyano and 5-formyl derivatives demonstrated pronounced antiretroviral activity.

Another approach has focused on developing small-molecule HIV-1 entry inhibitors that mimic the CD4 receptor. In a series of these inhibitors, a comprehensive SAR study was conducted. The findings confirmed that the placement of a linear alcohol group is critical for activity. Derivatives with the alcohol oriented towards the nitrogen at the C4 position of a thiazole (B1198619) ring, which is part of the larger molecular structure, were more active than those with the alcohol towards the sulfur at the C5 position. The most potent inhibitor from this study showed improved antiviral activity and a better selectivity index against a wide range of HIV-1 strains.

Table 2: Antiviral Activity of Selected Pyrimidine Analogues

| Compound/Derivative Class | Virus Target | Key Findings | Reference |

|---|---|---|---|

| 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | Retroviruses | Showed pronounced antiretroviral activity. | |

| 2,4-diamino-5-formyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | Retroviruses | Showed pronounced antiretroviral activity. | |

| CD4-mimetic HIV-1 entry inhibitor (NBD-14273) | HIV-1 | Improved antiviral potency and selectivity index against diverse HIV-1 subtypes. |

Anti-inflammatory Potential

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Several pyrimidine derivatives have been identified as selective COX-2 inhibitors. In one study, two compounds, L1 and L2, showed high selectivity for COX-2 over COX-1, with their inhibitory activity being comparable to the established drug meloxicam. These compounds also demonstrated the ability to reduce the growth of inflammatory cells. The anti-inflammatory activity of pyrimidine analogues is often enhanced by the presence of a carboxylic acid group, a heterocyclic moiety, and a hydrophobic group, which are thought to improve binding to the COX-2 enzyme.

The anti-inflammatory effects of pyrimidines are also attributed to their ability to suppress other inflammatory mediators, including prostaglandin (B15479496) E₂, inducible nitric oxide synthase, and various cytokines.

In addition to COX inhibition, some pyrimidine derivatives have been found to be potent inhibitors of lipoxygenase. For example, certain pyrido[2,3-d]pyrimidine derivatives have shown strong inhibition of this enzyme. The inhibitory activity of pyrimidine acrylamides against lipoxygenase has also been reported, with some derivatives exhibiting high potency.

Table 3: Anti-inflammatory Activity of Selected Pyrimidine Analogues

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine derivatives (5 and 6) | COX-2 | IC₅₀ values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively. | |

| Pyrimidine derivatives (L1 and L2) | COX-2 | High selectivity for COX-2, comparable to meloxicam. | |

| Pyrido[2,3-d]pyrimidine derivatives (2a and 2f) | Lipoxygenase | IC₅₀ values of 42 μM and 47.5 μM, respectively. | |

| Pyrimidine acrylamide (B121943) derivative (7) | Lipoxygenase | Exhibited the highest activity (82% inhibition) in its series. |

Investigations into Central Nervous System (CNS) Activity of Related Pyrimidine Carboxylic Acids

The pyrimidine nucleus is a privileged structure in the development of CNS-active agents, with derivatives showing a range of activities including antiaggressive, sedative, and analgesic effects. nih.gov

While direct studies on the antiaggressive effects of 2,4-dimethoxypyrimidine-5-carboxylic acid are limited, related pyrimidine derivatives have been investigated for their anxiolytic properties, which can be associated with a reduction in aggressive behavior. For instance, a series of pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines has been synthesized and evaluated for psychotropic properties, with one compound showing good anxiolytic activity. Another study on new arylpiperazine derivatives containing a pyrimidine nucleus confirmed their anxiolytic-like effects, suggesting the involvement of the 5-HT₁ₐ receptors.

Certain pyrimidine derivatives have been found to exhibit synergistic interactions with hypnotic-sedative agents. In one study, N3-phenacyl derivatives of uridine (B1682114), thymidine, deoxyuridine, and arabinofuranosyluracil, all of which contain a pyrimidine core, significantly enhanced pentobarbital-induced sleep. This suggests that these compounds can potentiate the effects of sedative drugs. The study indicated that the functional group at the N3-position of the pyrimidine ring and the stereospecificity of the sugar moiety at the N1-position are related to this CNS depressant effect.

The analgesic potential of pyrimidine carboxylic acid derivatives has been a subject of investigation. A series of 2-imino-6-methyl-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid substituted hydrazides were synthesized and screened for analgesic activity. One compound from this series was identified as the most active, showing both central and peripheral analgesic effects.

Furthermore, three tri-substituted pyrimidine derivatives, 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN), 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO), and 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS), have been reported to possess improved analgesic properties. These compounds were found to be selective COX-2 inhibitors, which is a common mechanism for analgesic action.

Table 4: CNS and Analgesic Activity of Selected Pyrimidine Analogues

| Compound/Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidine derivative | Anxiolytic | Showed good anxiolytic activity. | |

| N3-Phenacyl pyrimidine nucleosides | Synergistic Sedative | Significantly enhanced pentobarbital-induced sleep. | |

| 2-Imino-6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrazide (NA-10) | Analgesic | Most active in its series with central and peripheral effects. | |

| Tri-substituted pyrimidine derivatives (DMPN, DMPO, DMPS) | Analgesic | Act as selective COX-2 inhibitors with high stability scores. |

Role as an Endogenous Metabolite in Biological Pathways

Extensive investigation into the metabolic fate and biological presence of this compound has not yielded any scientific evidence to classify it as an endogenous metabolite. Endogenous metabolites are organic molecules that are naturally present in an organism and participate in its metabolic processes. While the pyrimidine core structure is a fundamental component of nucleic acids (DNA and RNA) and various coenzymes, the specific derivative, this compound, is not found to be a part of these primary metabolic pathways.

In contrast, a structurally related compound, 2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as orotic acid, is a well-established endogenous metabolite and a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. This pathway is crucial for the synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides required for nucleic acid synthesis.

The metabolic pathways involving pyrimidines are tightly regulated and essential for normal cellular function. These pathways include both the synthesis of new pyrimidine rings (de novo synthesis) and the recycling of pre-existing pyrimidine bases and nucleosides (salvage pathways). The catabolism of pyrimidines results in the formation of β-amino acids, ammonia, and carbon dioxide.

Given the current body of scientific literature, this compound is considered a synthetic compound, primarily of interest in medicinal chemistry for the development of novel therapeutic agents. Its biological activities and pharmacological implications are a result of its interaction with biological systems as an external agent, rather than as a participant in inherent metabolic processes.

Further research would be necessary to definitively determine if this compound is present in any biological system, even in trace amounts, or if it can be formed as a byproduct of other metabolic reactions. However, based on current knowledge, it does not play a role as an endogenous metabolite in established biological pathways.

| Research Finding | Significance |

| No evidence of this compound as an endogenous metabolite. | Suggests the compound is likely synthetic and not a natural component of biological systems. |

| 2,4-Dihydroxypyrimidine-5-carboxylic acid (Orotic acid) is a known endogenous metabolite. | Highlights the importance of the pyrimidine scaffold in natural metabolic pathways, specifically in nucleotide biosynthesis. |

| Pyrimidine metabolism is a critical cellular process. | Underscores the potential for synthetic pyrimidine analogues to interact with and modulate these essential pathways for therapeutic benefit. |

Derivatives and Analogues of 2,4 Dimethoxypyrimidine 5 Carboxylic Acid: Synthesis, Design, and Biological Evaluation

Ester and Amide Derivatization for Pharmacological Optimization

The carboxylic acid group, while often crucial for target binding, can present challenges related to polarity and metabolic stability. One common strategy to address this is its conversion into ester or amide derivatives. This modification masks the polar acidic function, which can improve properties like cell permeability and antiplasmodial activity. nih.gov The introduction of amide bonds can modulate lipophilicity and hydrophilicity, allowing for better control over the absorption, distribution, and metabolism of the drug molecule. mdpi.com

The synthesis of such derivatives often involves standard peptide coupling reactions. For instance, the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) has been proven effective for the synthesis of pyridyl amides of related heterocyclic carboxylic acids. uran.ua These synthetic routes allow for the systematic exploration of a wide range of ester and amide derivatives, enabling structure-activity relationship (SAR) studies to identify candidates with the most desirable pharmacological properties. mdpi.com For example, in the pursuit of diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, a series of carboxamide derivatives were synthesized from a lead carboxylic acid structure, leading to the discovery of potent and orally efficacious compounds. nih.gov

Bioisosteric Replacements of the Carboxylic Acid Moiety (e.g., Tetrazoles)

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that has similar physicochemical properties, aiming to enhance biological activity or improve pharmacokinetic parameters. acs.org The carboxylic acid group is frequently replaced by bioisosteres to circumvent issues like rapid metabolism (specifically, the formation of reactive acyl glucuronides) and to fine-tune acidity and lipophilicity. acs.orgcambridgemedchemconsulting.com

The 5-substituted 1H-tetrazole ring is the most common and effective bioisostere for a carboxylic acid. cambridgemedchemconsulting.comnih.gov Key features of the tetrazole moiety that make it an excellent replacement include:

Similar Acidity: The pKa of 5-substituted tetrazoles (around 4.5–4.9) closely mimics that of carboxylic acids, allowing it to maintain crucial ionic interactions with biological targets. nih.gov

Metabolic Stability: Tetrazoles are less susceptible to phase II conjugation, particularly glucuronidation, compared to carboxylic acids. This can lead to a longer half-life and reduce the risk of forming reactive metabolites. youtube.com

Physicochemical Properties: While slightly larger, the tetrazole ring is planar and maintains the ability to participate in similar hydrogen bonding patterns as a carboxylic acid. cambridgemedchemconsulting.comnih.gov Experimental evidence suggests tetrazoles can form two-point interactions with amidine groups, similar to carboxylates. nih.gov

This strategy has been successfully employed in numerous drug discovery programs. For example, in the development of angiotensin II receptor antagonists, the tetrazole derivative losartan (B1675146) was found to be effective after oral administration, whereas its carboxylic acid-containing counterparts were not, highlighting the tetrazole's ability to improve bioavailability. nih.gov

| Feature | Carboxylic Acid | 1H-Tetrazole |

| pKa | ~4.5 | ~4.5 - 4.9 |

| Geometry | Planar | Planar |

| Metabolism | Susceptible to acyl glucuronidation | Less prone to glucuronidation |

| Bioavailability | Can be limited by polarity | Often improved |

Synthesis and Assessment of Related Pyrimidine-5-carbonitrile Derivatives

The pyrimidine-5-carbonitrile scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects. ekb.eg Replacing the carboxylic acid of 2,4-dimethoxypyrimidine-5-carboxylic acid with a nitrile group creates a new chemical entity with distinct electronic and steric properties, opening avenues for different biological targets or improved drug-like characteristics.

Recent research has focused on the design and synthesis of 2,4-disubstituted pyrimidine-5-carbonitrile derivatives as potent enzyme inhibitors. For example, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed as phosphoinositide-3-kinase (PI3K) inhibitors, a key target in cancer therapy. nih.gov The synthesis of these compounds allows for systematic variation of substituents on the pyrimidine (B1678525) core to optimize potency and selectivity. ekb.egnih.gov

Biological evaluation of these carbonitrile derivatives has yielded promising results. In one study, a lead compound, 17p , demonstrated potent inhibitory activity against the PI3Kα isoform (IC₅₀: 31.8 ± 4.1 nM) and significant selectivity over other PI3K isoforms. nih.gov This highlights the potential of the pyrimidine-5-carbonitrile core for developing targeted therapies. nih.gov

Structural Modifications at Pyrimidine Ring Positions for Enhanced Bioactivity

Beyond altering the C5 substituent, modifications at other positions of the pyrimidine ring are a critical strategy for optimizing bioactivity. The 2- and 4-positions, occupied by methoxy (B1213986) groups in the parent compound, are prime targets for substitution to explore structure-activity relationships (SAR) and enhance pharmacological properties.

Strategies for modification can include:

Introducing Aromatic Rings: Connecting aromatic rings can increase molecular rigidity, which can be beneficial for maintaining an active conformation. mdpi.com

Varying Amine Substituents: The synthesis of 2,4-disubstituted 5-amino-6-pyrimidinecarboxylic acid derivatives with different amine groups has been explored, leading to compounds with antiaggressive and analgesic effects. nih.gov

Hydrogen Bonding Modification: The nature and position of substituents on the pyrimidine ring dictate the supramolecular assembly through hydrogen bonds (e.g., N—H⋯N) and π–π stacking interactions, which can be crucial for binding within a target's active site. researchgate.net

Pharmacokinetic and Pharmacodynamic Profiling of Novel Derivatives

The ultimate success of a drug candidate depends not only on its potency (pharmacodynamics) but also on its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics). The profiling of novel derivatives of this compound is essential to ensure they can reach their target in sufficient concentrations and persist long enough to exert a therapeutic effect.

Pharmacodynamic evaluation typically involves in vitro assays to determine the inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) against a specific enzyme or cell line. For example, a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivative, compound 29 , was identified as a potent DGAT-1 inhibitor with an IC₅₀ of 57 nM. nih.gov

Pharmacokinetic studies assess the drug-like properties of a compound. Key parameters include metabolic stability (often measured as half-life in liver microsomes), bioavailability, and clearance. The pyrimidine-5-carbonitrile derivative 17p exhibited promising pharmacokinetic properties, including outstanding stability in liver microsomes (half-life of 38.5 min in rats and 127.9 min in humans) and good oral bioavailability (46.2%) with a plasma half-life of 2.03 hours in rats. nih.gov Such a profile suggests the compound is stable enough to be an effective oral agent. nih.gov

| Compound | Target/Activity | IC₅₀ / EC₅₀ | In Vitro Half-Life (rat/human) | Oral Bioavailability (rat) |

| 17p | PI3Kα inhibitor | 31.8 nM | 38.5 min / 127.9 min | 46.2% |

| 29 | DGAT-1 inhibitor | 57 nM | Not Reported | Not Reported |

| 7gc | Anticancer | 0.024 - 0.55 µM | Not Reported | Not Reported |

Computational Chemistry and Molecular Modeling Applications to 2,4 Dimethoxypyrimidine 5 Carboxylic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For compounds related to 2,4-dimethoxypyrimidine (B108405), DFT methods like B3LYP with basis sets such as 6-31G(d) are employed to optimize molecular geometry and calculate key electronic parameters. nih.govscispace.com

These calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. nih.gov

From these frontier molecular orbital energies, several global reactivity descriptors can be derived, as defined by Koopman's theorem. nih.gov These descriptors help in understanding the stability and reactivity of different derivatives. For instance, a study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which share the core 2,4-dimethoxypyrimidine structure, used DFT to calculate these parameters. nih.gov

Table 1: Quantum Chemical Parameters for 2,4-dimethoxy-THPQ Derivatives

| Parameter | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | IP = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA = -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. Higher hardness implies lower reactivity. nih.gov |

| Chemical Softness (σ) | σ = 1 / (2η) | Reciprocal of hardness. Higher softness implies higher reactivity. nih.gov |

Such analyses reveal that substituents can significantly alter the electronic properties and thus the reactivity of the pyrimidine (B1678525) scaffold. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. scispace.com

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the structural basis of inhibitory activity and for structure-based drug design. nih.gov For derivatives of 2,4-dimethoxypyrimidine, docking studies have been instrumental in identifying potential protein targets and elucidating binding modes.

In one study, derivatives of 2,4-dimethoxypyrimidine were docked into the active site of the main protease (Mpro) of SARS-CoV-2. nih.govscispace.com The simulations predicted that these compounds could fit efficiently within the binding pocket, and identified key interactions, such as hydrogen bonds and halogen bonds, that contribute to binding affinity. nih.govscispace.com The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding affinity. researchgate.net

Another study on cyanopyridone derivatives, which are structurally related, used molecular docking to investigate their binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com The results showed that the compounds could establish strong interactions with key amino acid residues in the active sites of these kinases, consistent with their observed in vitro inhibitory activity. mdpi.com

Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives

| Compound Class | Protein Target | Key Interactions | Docking Score (Example) | Reference |

|---|---|---|---|---|

| 2,4-dimethoxy-THPQs | SARS-CoV-2 Mpro | Halogen bonds, C-H/O, N-H/O | Not specified | nih.govscispace.com |

| (R/S)-2-thioxo-DHPM-5-carboxanilides | Candida albicans 14-α demethylase | Not specified | -10.261 kcal/mol | researchgate.net |

These simulations are vital for rationalizing observed biological activities and for designing new derivatives with improved binding characteristics. mdpi.com

Molecular Dynamics Studies of Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations track the movements of atoms in a protein-ligand complex over time, providing insights into the stability of the complex, conformational changes, and the persistence of key interactions. nih.govnih.gov

For pyrimidine-based compounds, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. nih.govnih.gov A typical MD simulation involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories by solving Newton's equations of motion. youtube.com

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov Studies on various heterocyclic compounds, including pyrimidine derivatives, have used MD simulations to confirm that the ligand-receptor complexes remain stable throughout the simulation period, reinforcing the validity of the docking predictions. nih.govnih.gov These simulations can reveal how the protein and ligand adapt to each other and maintain the interactions necessary for biological activity. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds. researchgate.net

For various series of pyrimidine derivatives, both 2D and 3D-QSAR models have been developed. researchgate.netnih.govnih.gov These models use a set of known compounds (a training set) to build a predictive equation. The biological activity, often expressed as pIC50 (-log(IC50)), is used as the dependent variable, while calculated molecular descriptors serve as the independent variables. nih.govresearchgate.net

A study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors developed a 2D-QSAR model that showed a strong correlation between structure and activity. nih.gov The final QSAR equation demonstrated good predictive power, as indicated by high values for the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

Table 3: Statistical Parameters in QSAR Modeling

| Parameter | Description | Significance |

|---|---|---|

| R² (Squared Correlation Coefficient) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variables. | A value close to 1.0 indicates a good fit of the model to the training data. nih.gov |

| Q² (Cross-validated R²) | Measures the predictive power of the model, typically determined by leave-one-out (LOO) cross-validation. | A high Q² value (e.g., > 0.5) suggests the model is robust and not overfitted. nih.gov |

The descriptors included in the final QSAR models provide valuable information about the structural features required for high biological efficacy, guiding the design of more potent analogs. nih.govresearchgate.net

Virtual Screening Approaches for Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

Structure-based virtual screening (SBVS) is a common approach where molecular docking is used to screen large databases like ZINC or ChemBridge against a specific protein target. nih.govresearchgate.net The process typically involves filtering the database based on drug-like properties (e.g., Lipinski's rule of five) and then docking the remaining compounds into the target's active site. nih.gov The top-scoring compounds are then selected as "hits" for further investigation.

This methodology can be applied to discover new scaffolds or to identify novel derivatives of a known active core like 2,4-dimethoxypyrimidine. By using the 2,4-dimethoxypyrimidine-5-carboxylic acid structure as a query, similarity searches can be performed on large chemical databases to find related compounds. These compounds can then be subjected to a virtual screening cascade involving docking and ADME/Tox predictions to identify promising lead candidates for a specific biological target. nih.govnih.gov The most promising candidates identified through this in silico process can then be prioritized for chemical synthesis and biological evaluation. nih.gov

Future Directions and Emerging Research Avenues for 2,4 Dimethoxypyrimidine 5 Carboxylic Acid

Exploration of New Synthetic Pathways for Scalable Production

The efficient and scalable synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid is paramount for its potential widespread application. While traditional methods for pyrimidine (B1678525) synthesis exist, future research is focused on developing more sustainable, cost-effective, and scalable pathways.

One promising area is the advancement of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. acs.org For instance, a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. acs.org This approach is particularly attractive as it can utilize alcohols derived from biomass, aligning with the principles of green chemistry. acs.org

Another key focus is the development of novel catalytic systems . Researchers are exploring various catalysts to improve reaction yields and conditions. For example, copper-catalyzed cycloaddition reactions and zinc-catalyzed three-component coupling reactions have shown promise for the synthesis of pyrimidine derivatives. mdpi.comorganic-chemistry.org The use of recyclable and non-toxic catalysts, such as β-cyclodextrin, is also being investigated to create more environmentally friendly processes. mdpi.com

Flow chemistry presents a paradigm shift from traditional batch processing. The use of microreactors in flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic reactions. nih.gov This technology could be instrumental in the scalable and reproducible production of this compound and its derivatives.

Finally, the direct synthesis from readily available starting materials is a continuous goal. A method for synthesizing 2-substituted pyrimidine-5-carboxylic esters from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and amidinium salts offers a high-yielding and direct approach. organic-chemistry.org Further exploration of such direct methods will be crucial for industrial-scale manufacturing.

Table 1: Emerging Synthetic Strategies for Pyrimidine Derivatives

| Synthetic Strategy | Key Advantages | Examples of Catalysts/Methods |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste | Iridium-pincer complexes, ZnCl2 |

| Novel Catalysis | Improved yields, milder reaction conditions, recyclability | Copper (II), β-cyclodextrin, Iron complexes |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Microreactors, packed-bed reactors |

| Direct Synthesis from Carboxylic Acids | Fewer steps, improved overall yield | Triflylpyridinium reagent for oxazole (B20620) synthesis from carboxylic acids, adaptable for pyrimidines |

Development of Advanced Drug Delivery Systems for Pyrimidine-Based Compounds

The therapeutic efficacy of any compound is intrinsically linked to its delivery to the target site. For pyrimidine-based compounds like this compound, advanced drug delivery systems are being explored to enhance bioavailability, reduce off-target effects, and improve patient compliance.

Nanotechnology-based delivery systems are at the forefront of this research. This includes:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

Polymeric nanoparticles: Biodegradable polymers can be engineered to release the drug in a controlled manner over an extended period.

Micelles: These self-assembling nanostructures are particularly useful for solubilizing poorly water-soluble drugs.

The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to diseased cells, for example, cancer cells, thereby minimizing systemic toxicity.

Another area of investigation is the development of stimuli-responsive drug delivery systems . These systems are designed to release their payload in response to specific triggers present in the microenvironment of the target tissue, such as changes in pH, temperature, or the presence of certain enzymes. This approach allows for highly specific drug release, further enhancing therapeutic efficacy and reducing side effects.

Identification of Novel Biological Targets and Therapeutic Applications

While some pyrimidine derivatives are known for their anticancer and antiviral activities, the full therapeutic potential of this compound remains to be elucidated. Future research will focus on identifying new biological targets and expanding its therapeutic applications.

Target identification will involve a combination of computational and experimental approaches. High-throughput screening of this compound and its analogs against large panels of kinases, proteases, and other enzymes could reveal novel interactions. For instance, some pyrimidine-benzene sulfonamide derivatives have shown potent anticancer activity by inhibiting enzymes like cyclooxygenase-2 (COX-2). nih.gov

The exploration of new therapeutic areas is also a key research direction. Beyond cancer and viral infections, pyrimidine derivatives could have potential applications in:

Inflammatory diseases: By targeting key inflammatory mediators.

Neurodegenerative diseases: By modulating pathways involved in neuronal cell death.

Metabolic disorders: By interacting with enzymes involved in metabolic regulation.

The synthesis and biological evaluation of novel derivatives of this compound will be crucial in this endeavor. For example, the synthesis of pyrimidines bearing benzimidazole, benzoxazole, or benzothiazole (B30560) motifs has been explored to enhance cytotoxicity and anti-COX-2 activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. For pyrimidine-based compounds, these technologies can accelerate the identification and optimization of new drug candidates.

Predict bioactivity: Machine learning models can be trained on existing data to predict the biological activity of novel pyrimidine derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.

Optimize drug properties: AI algorithms can suggest modifications to the structure of this compound to improve its pharmacokinetic and pharmacodynamic properties.

Identify novel targets: AI can analyze vast biological datasets to identify new potential protein targets for pyrimidine-based drugs.

In silico screening of virtual libraries of pyrimidine compounds against various biological targets can significantly reduce the time and cost associated with traditional high-throughput screening. This computational approach allows for the rapid evaluation of millions of potential drug candidates.

Addressing Challenges in Clinical Translation and Preclinical Development

The journey from a promising compound in the lab to an approved drug is fraught with challenges. For this compound and its derivatives, several hurdles in preclinical and clinical development will need to be addressed.

A major challenge is improving the pharmacokinetic profile of these compounds. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure that the drug reaches its target in sufficient concentrations and remains in the body for an appropriate amount of time.

Identifying predictive biomarkers is another critical step. Biomarkers can help to identify patient populations that are most likely to respond to a particular treatment, enabling a more personalized medicine approach.

Finally, navigating the regulatory landscape is a complex process. Thorough preclinical safety and toxicology studies will be required to demonstrate the safety of any new drug candidate before it can be tested in humans. Close collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to successfully translate promising pyrimidine-based compounds into clinical practice.

Q & A

Q. What are the common synthetic routes for 2,4-dimethoxypyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A widely used method involves refluxing ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride in the presence of sodium hydroxide. This protocol yields oxime derivatives with high efficiency (85–90% yields), short reaction times (3–4 hours), and minimal side products . Key optimization parameters include:

- Temperature control : Reflux at 80–90°C prevents decomposition of intermediates.

- Base selection : NaOH enhances nucleophilic substitution for oxime formation.

- Solvent choice : Ethanol/water mixtures improve solubility and reaction homogeneity.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- FT-IR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N–O stretch at 930–960 cm⁻¹ for oximes) .

- ¹H NMR : Identifies substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for derivatives with molecular weights ~250–300 Da) .

Q. What preliminary biological screening methods are used to evaluate antimicrobial activity of this compound?

Methodological Answer:

- Agar well diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements .